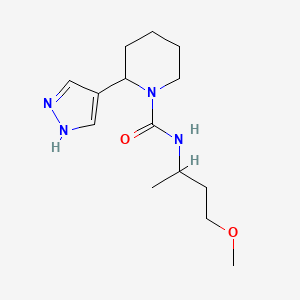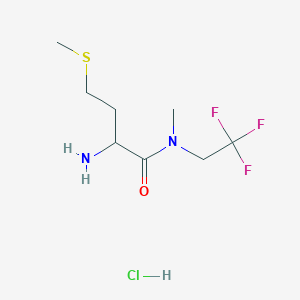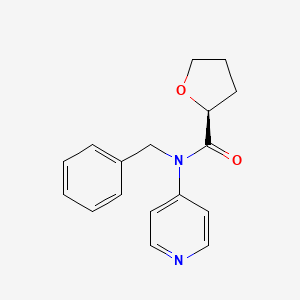
(2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOC is a derivative of oxolane-2-carboxamide and has been synthesized using several methods. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
(2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide exerts its biochemical and physiological effects by inhibiting the activity of several enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of proteasomes.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis in cancer cells, and inhibition of tumor growth. The compound has also been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide has several advantages for lab experiments, including its high purity and strong inhibitory activity against several enzymes. However, the compound has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the investigation of its potential applications in drug design and cancer therapy. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
(2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide can be synthesized using several methods, including the reaction of N-benzyl-4-pyridinamine with oxalyl chloride, followed by the reaction with 2-hydroxyethyl oxalate. Another method involves the reaction of N-benzyl-4-pyridinamine with oxalyl chloride, followed by the reaction with 2-hydroxyethyl oxalate and sodium acetate. Both methods have been shown to yield high purity this compound.
Aplicaciones Científicas De Investigación
(2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit strong inhibitory activity against several enzymes, including chymotrypsin, trypsin, and thrombin. This compound has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(2S)-N-benzyl-N-pyridin-4-yloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(16-7-4-12-21-16)19(15-8-10-18-11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12-13H2/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBYKNMXOVFTN-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N(CC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)N(CC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

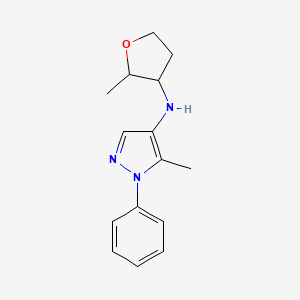
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)
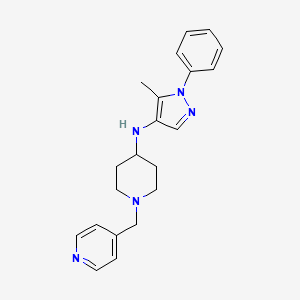
![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)
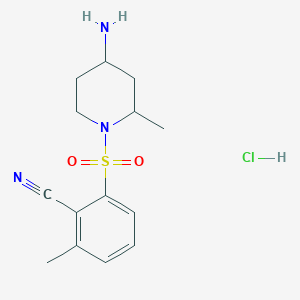
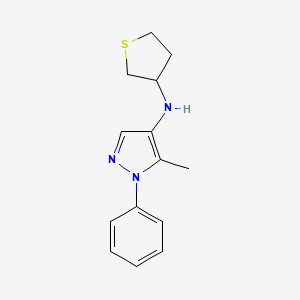
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)
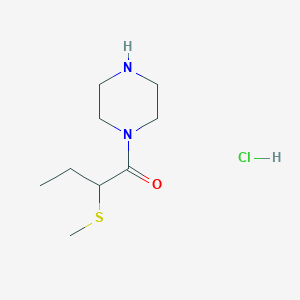
![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)
![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
